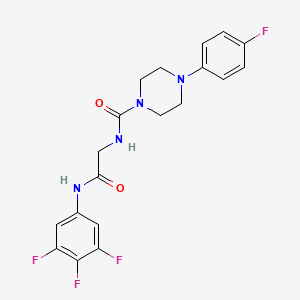methanone](/img/structure/B11004365.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](5-phenyl-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the formation of the piperidine ring, and finally, the pyrazole ring is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the presence of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmaceutical research.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE: Unique due to its combination of benzimidazole, piperidine, and pyrazole rings.
Benzimidazole Derivatives: Known for their biological activity and use in pharmaceuticals.
Piperidine Derivatives: Commonly used in the synthesis of alkaloids and other bioactive compounds.
Pyrazole Derivatives: Studied for their anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE lies in its multi-ring structure, which imparts distinct chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C22H21N5O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C22H21N5O/c28-22(20-14-19(25-26-20)15-6-2-1-3-7-15)27-12-10-16(11-13-27)21-23-17-8-4-5-9-18(17)24-21/h1-9,14,16H,10-13H2,(H,23,24)(H,25,26) |
InChI Key |
UBIIXPZKJKRDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=NN4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-fluorobenzyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B11004288.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide](/img/structure/B11004293.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B11004306.png)
![N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B11004321.png)
![2-(pyridin-2-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11004323.png)
![2-{1-[(2-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B11004326.png)
![N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11004331.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11004336.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11004340.png)
![2'-Isobutyl-N-[2-(2-methoxyphenyl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11004341.png)
![N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide](/img/structure/B11004357.png)
![ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11004366.png)
![6,7-dimethoxy-3-(3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propyl)quinazolin-4(3H)-one](/img/structure/B11004373.png)
